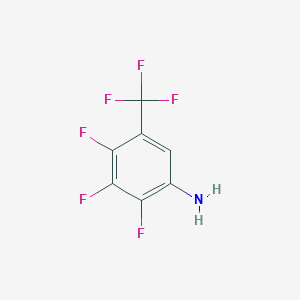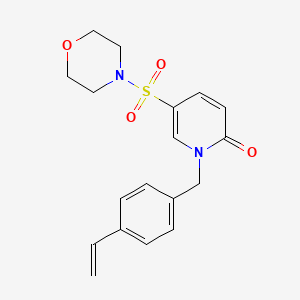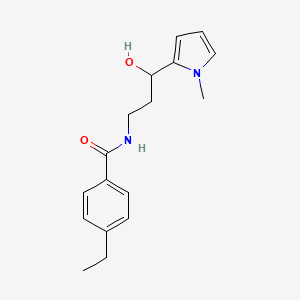
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine (FSCP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of applications. FSCP is a pyridine derivative that has shown promising results in scientific research studies.
Mecanismo De Acción
The exact mechanism of action of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in the development and progression of various diseases. 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate the immune response. 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine is its versatility. It has been shown to have a range of applications in scientific research studies. 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine is also relatively easy to synthesize, which makes it a cost-effective compound to use in lab experiments. However, one of the limitations of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine is its potential toxicity. Further studies are needed to determine the safety of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine. One area of research is the development of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine-based drugs for the treatment of various diseases. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and neuroprotective effects of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine. Further studies are also needed to determine the safety and potential side effects of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine. Overall, 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has shown great promise in scientific research studies and is a compound that is likely to continue to be studied in the future.
Métodos De Síntesis
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine can be synthesized using a multi-step process that involves the reaction of 3-hydroxypyridine-2-carboxylic acid with oxalyl chloride to form 3-chloropyridine-2-carbonyl chloride. This intermediate compound is then reacted with oxane-2-carbonyl chloride and potassium fluoride to form 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine.
Aplicaciones Científicas De Investigación
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O5S/c12-20(16,17)19-9-5-8(6-13-7-9)14-11(15)10-3-1-2-4-18-10/h5-7,10H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUUHUXFWHWAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NC2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2623778.png)

![3-[3-[Methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2623781.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2623783.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile](/img/structure/B2623784.png)
![2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2623785.png)
![3-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2623786.png)


![2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine](/img/structure/B2623792.png)

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-propyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B2623796.png)

